Dolomite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

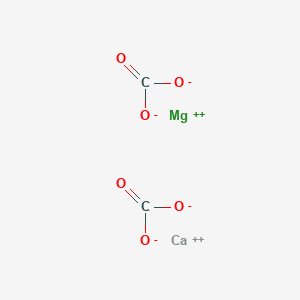

It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dolomite can be synthesized through the carbonization process, where precise control of the carbonization temperature is essential. The reaction involves the formation of magnesium bicarbonate (Mg(HCO₃)₂) under controlled conditions . Another method involves vacuum carbothermal reduction of calcined this compound, which significantly reduces the initial reduction temperature .

Industrial Production Methods

Industrial production of calcium magnesium dicarbonate often involves the use of this compound ore. The ore is calcined to produce magnesium oxide and calcium oxide, which are then subjected to carbonization to form the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Dolomite undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for carbonates but can occur under specific conditions.

Substitution: The carbonate ions can be substituted by other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving calcium magnesium dicarbonate include hydrochloric acid, which reacts with the compound to form carbon dioxide, calcium chloride, and magnesium chloride .

Major Products Formed

The major products formed from these reactions include carbon dioxide, calcium chloride, and magnesium chloride .

Applications De Recherche Scientifique

Agricultural Applications

Soil Conditioner

Dolomite is primarily used as a soil conditioner to improve soil fertility and pH levels. Its application helps mitigate soil acidity, which can adversely affect plant growth. Research indicates that this compound can significantly increase soil pH and reduce exchangeable aluminum levels in acidic soils.

- Case Study: Soil Fertility Improvement

| Treatment (kg/ha) | pH Increase | Exchangeable Al Reduction |

|---|---|---|

| 0 | Baseline | High |

| 500 | 0.47 | Moderate |

| 1000 | 0.79 | Low |

| 1500 | 0.97 | Very Low |

| 2000 | Significant | Minimal |

Enhancement of Crop Yield

This compound application has been shown to improve the yield of crops such as maize by enhancing soil chemical properties.

- Case Study: Maize Yield Enhancement

Environmental Applications

Mitigation of Greenhouse Gas Emissions

This compound has potential applications in reducing nitrous oxide (N₂O) emissions from agricultural soils. Studies have demonstrated that its application can help mitigate the effects of soil acidification, which is linked to increased N₂O emissions.

- Research Findings: A laboratory study indicated that this compound application reduced N₂O emissions under controlled moisture conditions, suggesting its role in sustainable agricultural practices .

Industrial Applications

Construction Material

This compound is widely used in construction as a raw material for concrete and asphalt production due to its durability and strength.

- Applications:

- As an aggregate in concrete.

- In the production of glass and ceramics.

Mineral Filler

In the plastics and rubber industries, this compound serves as a mineral filler, enhancing product properties while reducing costs.

- Research Findings: this compound's use as a filler has been shown to improve mechanical properties and reduce production costs in various industrial applications .

Economic Implications

The economic potential of this compound mining and processing is significant, particularly in developing regions where infrastructure development is critical. The African Development Bank highlights the need for systematic exploration and value chain assessments to maximize economic benefits from this compound and other minerals .

Mécanisme D'action

The mechanism of action of calcium magnesium dicarbonate involves its reaction with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thereby neutralizing excess stomach acid . This neutralization process helps in relieving symptoms of heartburn and indigestion.

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium Carbonate (CaCO₃): Used as an antacid and in the production of lime.

Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.

Uniqueness

Dolomite is unique due to its dual composition of calcium and magnesium carbonates, which provides a balanced source of both minerals. This makes it particularly useful in applications where both calcium and magnesium are required .

Activité Biologique

Dolomite, a double carbonate mineral composed of calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃), is not only significant in geological contexts but also exhibits various biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, microbial interactions, and potential applications in bioremediation.

Overview of this compound

This compound is formed through geological processes involving the alteration of limestone and is prevalent in sedimentary environments. Its unique composition allows it to play a crucial role in soil chemistry and plant nutrition, particularly in enhancing magnesium availability, which is vital for chlorophyll synthesis and overall plant health.

Effects on Plant Growth

Recent studies have highlighted the positive impacts of this compound on plant growth and secondary metabolite production. For instance, research involving Sonchus arvensis L. callus demonstrated that this compound significantly improved biomass production and enhanced the antiplasmodial activity of the plant extracts.

Key Findings:

- Optimal Concentration : this compound at a concentration of 150 mg/L resulted in the highest biomass yield (0.590 ± 0.136 g fresh weight) and improved metabolite profiles.

- Metabolite Analysis : Gas chromatography-mass spectrometry (GC-MS) revealed the presence of several bioactive compounds, including pelargonic acid and hexadecanoic acid, which contribute to the plant's medicinal properties .

Microbial Interactions

This compound also influences microbial communities in soil ecosystems. It has been shown to facilitate microbial processes that are essential for nutrient cycling and bioremediation.

Case Study: Microbial Influence on this compound Formation

A study conducted by researchers at GEOMAR demonstrated that marine bacteria can induce the formation of this compound crystals through sulfate respiration. This process occurs within biofilms created by bacteria, highlighting the symbiotic relationship between microorganisms and mineral formation .

| Microbial Activity | Effect on this compound |

|---|---|

| Sulfate respiration | Induces this compound crystallization |

| Biofilm formation | Enhances mineral precipitation |

Bioremediation Potential

This compound's role in bioremediation has garnered attention due to its ability to improve soil pH and nutrient availability, thus enhancing microbial degradation of contaminants. Studies indicate that this compound can assist in immobilizing heavy metals through sorption processes, making it a valuable component in remediation strategies.

- Sorption : this compound can bind heavy metals, reducing their bioavailability and toxicity.

- Microbial Enhancement : The presence of this compound supports microbial populations that are capable of degrading organic pollutants .

Research Findings Summary

- Plant Growth Enhancement : this compound improves growth metrics and secondary metabolite production in plants.

- Microbial Mineralization : Microbial activity plays a crucial role in this compound formation and stabilization.

- Bioremediation Applications : this compound aids in the immobilization of contaminants and enhances microbial degradation processes.

Propriétés

Numéro CAS |

16389-88-1 |

|---|---|

Formule moléculaire |

CH2CaMgO3 |

Poids moléculaire |

126.41 g/mol |

Nom IUPAC |

calcium;magnesium;dicarbonate |

InChI |

InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |

Clé InChI |

ADIXYOBIQIMPEH-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |

SMILES canonique |

C(=O)(O)O.[Mg].[Ca] |

Key on ui other cas no. |

16389-88-1 60937-55-5 7000-29-5 |

Description physique |

DryPowder; Liquid; PelletsLargeCrystals |

Synonymes |

calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.